Zinc, bis(2,3,5-trichlorophenylthio)- is a coordination compound with the chemical formula . This compound features two 2,3,5-trichlorophenylthio ligands coordinated to a zinc ion. It is classified under organozinc compounds and is notable for its applications in organic synthesis and biochemical research.
Source: The compound is synthesized primarily from zinc salts and 2,3,5-trichlorophenylthiol, often utilizing solvents such as tetrahydrofuran and dimethylformamide under controlled conditions to prevent oxidation .
The synthesis of Zinc, bis(2,3,5-trichlorophenylthio)- typically involves the following steps:
Industrial methods may employ continuous flow reactors for enhanced efficiency and yield.
Zinc, bis(2,3,5-trichlorophenylthio)- has a distinct molecular structure characterized by:
The structure features two thioether groups coordinating to the zinc ion through sulfur atoms .
Zinc, bis(2,3,5-trichlorophenylthio)- participates in several chemical reactions:
The products formed depend on the specific reagents and conditions utilized during these reactions.
Zinc, bis(2,3,5-trichlorophenylthio)- acts primarily as a zinc ion donor in biochemical processes. Its mechanism involves:
The complexity of these interactions suggests that the compound may influence cellular signaling pathways significantly.
| Property | Value |
|---|---|
| CAS Number | 63885-02-9 |
| Molecular Formula | C12H4Cl6S2Zn |
| Molecular Weight | 490.4 g/mol |
| IUPAC Name | Zinc; 2,3,5-trichlorobenzenethiolate |
| InChI | InChI=1S/2C6H3Cl3S.Zn/c27-3-1-4(8)6(9)5(10)2-3;/h21-2,10H;/q;;+2/p-2 |
These properties indicate its potential reactivity and stability under various conditions .
Zinc, bis(2,3,5-trichlorophenylthio)- has diverse applications in various fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2